![molecular formula C12H18N2O2 B1334616 叔丁基 N-[4-(氨基甲基)苯基]氨基甲酸酯 CAS No. 220298-96-4](/img/structure/B1334616.png)

叔丁基 N-[4-(氨基甲基)苯基]氨基甲酸酯

描述

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a class of compounds that have been synthesized and studied for their potential applications in organic synthesis, medicinal chemistry, and as building blocks for more complex molecules.

Synthesis Analysis

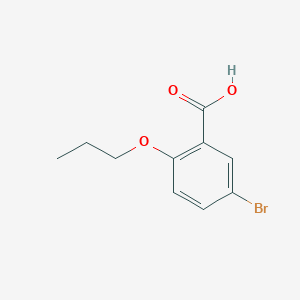

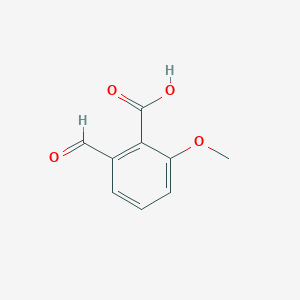

The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]carbamate and related compounds has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from commercially available precursors through acylation, nucleophilic substitution, and reduction, achieving an 81% total yield . Additionally, N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized for use as a handle in solid-phase synthesis of peptide alpha-carboxamides .

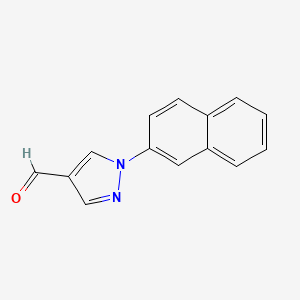

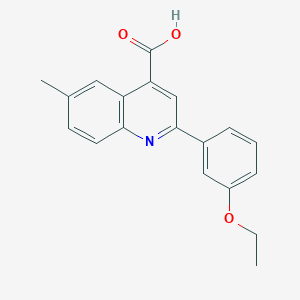

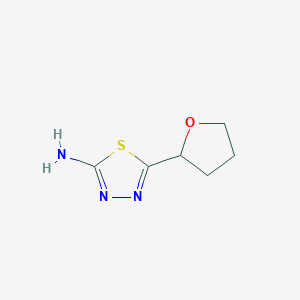

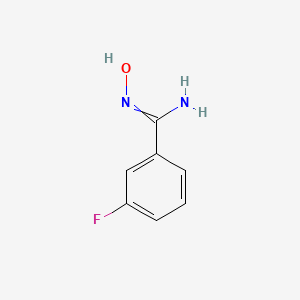

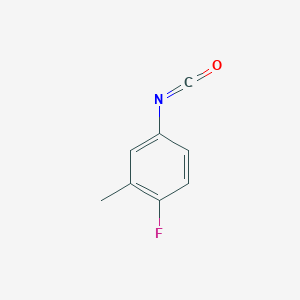

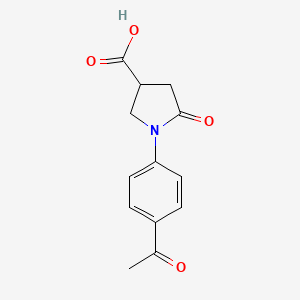

Molecular Structure Analysis

The molecular structure of tert-butyl N-[4-(aminomethyl)phenyl]carbamate is characterized by the presence of a tert-butyl group, an aminomethylphenyl moiety, and a carbamate functional group. The structure has been confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl N-[4-(aminomethyl)phenyl]carbamate derivatives has been explored in the context of their potential as intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to undergo transformations with organometallics to give N-(Boc)hydroxylamines, which are useful building blocks in organic synthesis . The reactivity of these compounds can be further manipulated through various chemical transformations to yield a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-[4-(aminomethyl)phenyl]carbamate derivatives are influenced by their functional groups. These properties include solubility, stability, and reactivity, which are essential for their application in synthesis. For instance, the stability of N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid against acidolysis has been studied, showing resistance in 50% TFA/CH2Cl2 . The anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has also been evaluated, with some compounds exhibiting promising activity .

科学研究应用

合成和化学反应

- 不对称合成:叔丁基苯基(苯磺酰基)甲基氨基甲酸酯通过不对称曼尼希反应合成,突出了其在生产手性氨基羰基化合物中的用途 (Yang, Pan 和 List,2009)。

- 生物活性化合物中的中间体:它作为奥美替尼 (AZD9291) 等生物活性化合物的合成中的重要中间体,优化的合成方法展示了高收率 (Zhao、Guo、Lan 和 Xu,2017)。

- 对映选择性合成:该化合物用于芳香族氨基酸的 β-类似物的对映选择性合成中,涉及亲电攻击和随后通过柯蒂斯反应引入氮 (Arvanitis 等人,1998)。

- 金属化和烷基化研究:氨基甲基三烷基硅烷的叔丁基氨基甲酸酯衍生物的研究表明它们能够在氮和硅之间进行金属化,随后与亲电试剂反应 (Sieburth、Somers 和 O'hare,1996)。

脱保护和转化

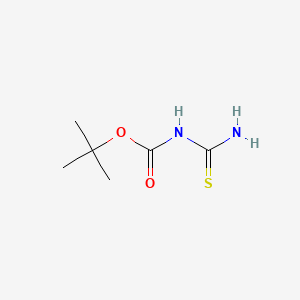

- 用磷酸水溶液脱保护:叔丁基氨基甲酸酯(包括该化合物)的脱保护使用磷酸水溶液有效进行。该方法在其他酸敏感基团存在下提供了温和的反应条件和良好的选择性 (Li 等人,2006)。

- 转化为 α-官能化 α-氨基硅烷:氨基甲基三甲基硅烷的叔丁基氨基甲酸酯衍生物的金属化可用于制备 α-官能化 α-氨基硅烷,展示了该化合物在有机合成中的多功能性 (Sieburth 和 Somers,1996)。

酶促和合成应用

- 酶促动力学拆分:叔丁基 2-(1-羟乙基)苯基氨基甲酸酯的酶促动力学拆分显示出优异的对映选择性。此过程导致光学纯的 (R)-和 (S)-对映异构体,突出了该化合物在生产手性有机硒化物和有机碲化物中的作用 (Piovan、Pasquini 和 Andrade,2011)。

- 用于制备亚硝酮当量物:叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,一类与叔丁基 N-[4-(氨基甲基)苯基]氨基甲酸酯相关的化合物,已被制备并用作有机合成中的 N-(Boc)-保护亚硝酮 (Guinchard、Vallée 和 Denis,2005)。

安全和危害

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is harmful if swallowed and causes serious eye damage and severe skin burns . If swallowed, rinse mouth and do not induce vomiting . Wear eye protection and face protection . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If inhaled, move to fresh air .

未来方向

作用机制

Target of Action

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate, also known as 4-(BOC-AMINO)BENZYLAMINE, is an organic compound used in organic synthesis It is known to be used as a building block in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the final compound it is used to create .

Mode of Action

The compound acts as an amino protecting agent, where BOC (t-butyl carbamoyl) protects the amino group, providing higher stability for selective reactions . This protection is crucial in multi-step synthesis processes, where the amino group needs to be shielded from reacting until the appropriate step .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final molecule it is used to synthesize. As a building block, it can be incorporated into a variety of larger structures, each of which may interact with different biochemical pathways .

Pharmacokinetics

Its metabolism and excretion would depend on the specific context in which it is used .

Result of Action

The molecular and cellular effects of Tert-butyl N-[4-(aminomethyl)phenyl]carbamate’s action would be determined by the final compound it is used to synthesize. As a building block, its primary role is to contribute to the structure of larger, more complex molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Tert-butyl N-[4-(aminomethyl)phenyl]carbamate. For instance, it is a stable compound when stored under dry conditions . Its reactivity and stability can also be influenced by the specific conditions of the reactions it is used in .

生化分析

Biochemical Properties

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cyclin-dependent kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.

Cellular Effects

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of Tert-butyl N-[4-(aminomethyl)phenyl]carbamate involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding can result in conformational changes in the enzyme, affecting its activity and downstream signaling pathways. Additionally, Tert-butyl N-[4-(aminomethyl)phenyl]carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl N-[4-(aminomethyl)phenyl]carbamate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the magnitude of these effects may diminish over time due to degradation of the compound.

Dosage Effects in Animal Models

The effects of Tert-butyl N-[4-(aminomethyl)phenyl]carbamate vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as inducing oxidative stress or causing damage to cellular structures. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For example, it can influence the metabolism of amino acids and nucleotides, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization within the cell. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various biochemical pathways.

属性

IUPAC Name |

tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXUHALBOWYXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383301 | |

| Record name | Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220298-96-4 | |

| Record name | Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)